4-(1-Hydroxycyclopentyl)benzene-1,3-diol
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Overview
Description
4-(1-Hydroxycyclopentyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a hydroxycyclopentyl group. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopentyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene . The reaction conditions often include a temperature range of 0-25°C and a pH of around 8-10.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The process may also involve continuous flow reactors to optimize reaction time and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopentyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-(1-Hydroxycyclopentyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopentyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-(1-Hydroxycyclopentyl)benzene-1,3-diol is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural feature allows for unique applications in various fields, including advanced material synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(1-hydroxycyclopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7,12-14H,1-2,5-6H2 |
InChI Key |
SXSMTSRIBJPDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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